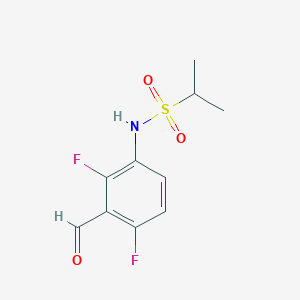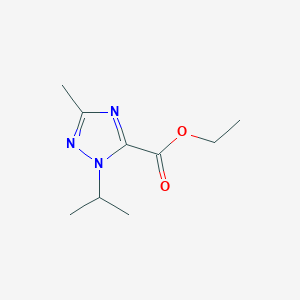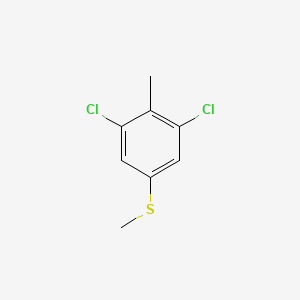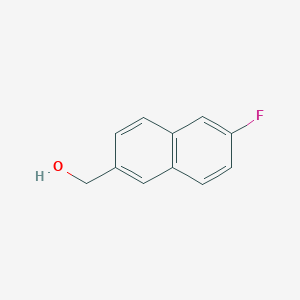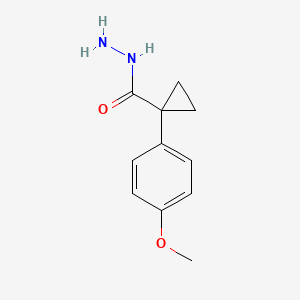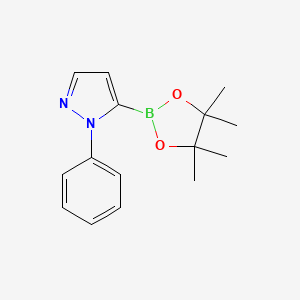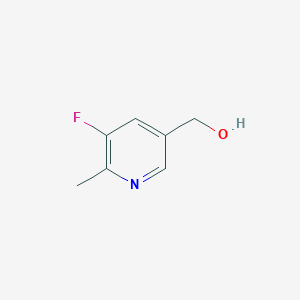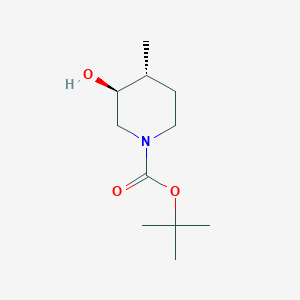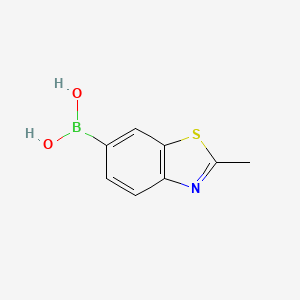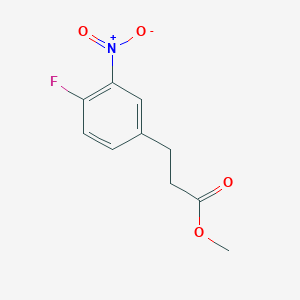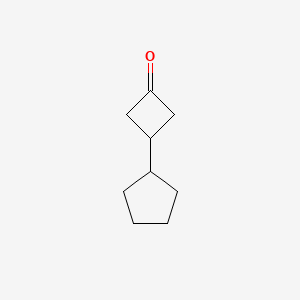amine CAS No. 1785417-55-1](/img/structure/B1457137.png)
[(4-Methoxyoxan-4-yl)methyl](methyl)amine
描述
“(4-Methoxyoxan-4-yl)methylamine” is a chemical compound with the CAS number 1785417-55-1 . It has a molecular weight of 159.23 g/mol and a molecular formula of C8H17NO2 . This compound is used in scientific research and has potential applications in drug synthesis, organic chemistry, and medicinal chemistry.
Molecular Structure Analysis
The molecular structure of “(4-Methoxyoxan-4-yl)methylamine” consists of a methoxyoxan-4-yl group and a methylamine group . The compound has a total of 43 bonds, including 20 non-H bonds, 6 multiple bonds, 6 rotatable bonds, 6 aromatic bonds, 2 six-membered rings, 1 secondary amine (aliphatic), and 2 ethers .科学研究应用
Synthesis of Asymmetric Units
- Scientific Field: Chemistry
- Application Summary: The compound 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline, which has a similar structure to the one you mentioned, was synthesized via a Schiff bases reduction route . This compound consists of asymmetric units of C16H20N2O in orthorhombic crystal systems .
- Methods of Application: The synthesis involved the use of sodium borohydride (NaBH4), a powerful reducing agent . The process did not affect reducible substituents such as nitro and chloride during the reduction process .
- Results: The molecular structures of the compounds are stabilized by secondary intermolecular interactions . These compounds are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate .
Synthesis of (Meth)Acrylates
- Scientific Field: Polymer Chemistry
- Application Summary: (Meth)acrylates, which can be synthesized from compounds similar to the one you mentioned, are used to create functional polymers .
- Methods of Application: The synthesis involves the reaction of the monomer with alcohols and amines carrying the desired reactive groups . This provides a single reaction step for the synthesis of reactive polymers .
- Results: The synthesis of (meth)acrylate-based monomers and polymers has been suggested . This includes the synthesis of new (meth)acrylate esters including amide, dioxolane, benzofuran, and chalcone groups .
Thiazoles Derivatives
- Scientific Field: Medicinal Chemistry
- Application Summary: Thiazoles derivatives, which can be synthesized from compounds similar to the one you mentioned, have been found to have diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
- Methods of Application: The synthesis involves the reaction of the monomer with various reagents carrying the desired reactive groups . This provides a single reaction step for the synthesis of reactive polymers .
- Results: The synthesis of thiazole-based monomers and polymers has been suggested . This includes the synthesis of new thiazole derivatives including amide, dioxolane, benzofuran, and chalcone groups .
Synthesis of Functional Polymers
- Scientific Field: Polymer Chemistry
- Application Summary: Methoxy[(oxan-4-yl)methyl]amine, which is similar to the compound you mentioned, can be used in the synthesis of functional polymers .
- Methods of Application: The synthesis involves the reaction of the monomer with alcohols and amines carrying the desired reactive groups . This provides a single reaction step for the synthesis of reactive polymers .
- Results: The synthesis of (meth)acrylate-based monomers and polymers has been suggested . This includes the synthesis of new (meth)acrylate esters including amide, dioxolane, benzofuran, and chalcone groups .
Synthesis of Thiazoles Derivatives
- Scientific Field: Medicinal Chemistry
- Application Summary: Thiazoles derivatives, which can be synthesized from compounds similar to the one you mentioned, have been found to have diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
- Methods of Application: The synthesis involves the reaction of the monomer with various reagents carrying the desired reactive groups . This provides a single reaction step for the synthesis of reactive polymers .
- Results: The synthesis of thiazole-based monomers and polymers has been suggested . This includes the synthesis of new thiazole derivatives including amide, dioxolane, benzofuran, and chalcone groups .
Synthesis of Methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl Carbonate
- Scientific Field: Green Chemistry
- Application Summary: Methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate (MMC), which can be synthesized from glycerol, is an attractive candidate as a replacement solvent . Although MMC is bio-derived, it faces challenges in its development as a new bio-based solvent .
- Methods of Application: The synthesis of MMC involves the reaction of glycerol with other reagents . The specific methods of synthesis are not detailed in the source .
- Results: The development of MMC as a new bio-based solvent is ongoing, and its potential applications are still being explored .
属性
IUPAC Name |
1-(4-methoxyoxan-4-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-9-7-8(10-2)3-5-11-6-4-8/h9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOAQMJJWPXZCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1(CCOCC1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Methoxyoxan-4-yl)methyl](methyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



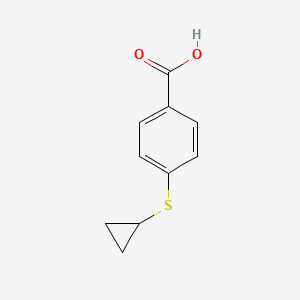
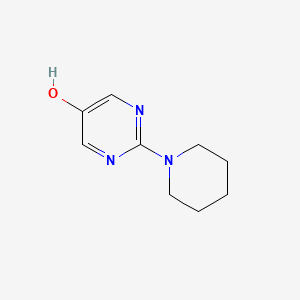
![3,7-Dimethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1457059.png)
